cis-DL-Pinonic acid

Overview

Description

cis-DL-Pinonic acid is a monocarboxylic acid with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol . It is a key intermediate oxidation product of α-pinene, a significant monoterpene compound in biogenic emission processes that influence the atmosphere . The compound features a hydrophilic carboxyl group and a hydrophobic hydrocarbon backbone, making it an important tracer of α-pinene chemistry .

Mechanism of Action

Target of Action

cis-DL-Pinonic acid, also known as PA, is a major product of α-pinene oxidation . It is a C10-monocarboxylic acid with a hydrophilic –CO2H group and a hydrophobic hydrocarbon backbone It is known to interact with atmospheric components, contributing to the formation of secondary organic aerosols (soa) .

Mode of Action

It is known that this compound undergoes oxidation to produce secondary organic aerosol (soa) . In the presence of light, this compound undergoes photolysis, resulting in Norrish type II isomerization .

Biochemical Pathways

This compound is a key intermediate oxidation product of α-pinene, an important monoterpene compound in biogenic emission processes that influences the atmosphere . The photolysis of this compound leads to 3-isopropenyl-6-oxoheptanoic acid, also known as limononic acid, as the major product .

Action Environment

The action of this compound is influenced by environmental factors such as light and atmospheric conditions. Its photolysis is driven by light, and its oxidation and subsequent aerosol formation occur in the atmosphere . The presence of water also plays a significant role in its photolysis .

Biochemical Analysis

Biochemical Properties

The biochemical reactions involving cis-DL-Pinonic acid are primarily related to its photolysis. This process is driven by the dynamics on the lowest triplet excited state of this compound .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its photolysis. The photolysis results in Norrish type II isomerization, leading to the formation of limononic acid . This process is driven by the dynamics on the lowest triplet excited state of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its photolysis. The photolysis quantum yield of aqueous this compound is 0.5 ± 0.3 (effective average value over the 280−400 nm range) .

Metabolic Pathways

It is known that this compound is a major product of α-pinene oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-DL-Pinonic acid can be synthesized through the oxidation of α-pinene. The oxidation process typically involves the use of oxidizing agents such as ozone or hydroxyl radicals under controlled conditions . The reaction conditions often include specific temperature and pressure settings to ensure the efficient conversion of α-pinene to this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: cis-DL-Pinonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Ozone, hydroxyl radicals.

Photolysis Conditions: Radiation in the range of 280-400 nm.

Substitution Reagents: Wittig reagents, primary amines.

Major Products:

Limononic Acid: Formed through Norrish type II isomerization.

Secondary Organic Aerosols: Produced through further oxidation.

Scientific Research Applications

cis-DL-Pinonic acid has several scientific research applications, including:

Atmospheric Chemistry: It serves as a key intermediate in the oxidation of α-pinene, contributing to the formation of secondary organic aerosols.

Environmental Studies: The compound is used to study the impact of biogenic volatile organic compounds on air quality and climate.

Synthetic Chemistry:

Comparison with Similar Compounds

Pinonic Acid: Another oxidation product of α-pinene with similar chemical properties.

Pinic Acid: A related compound that also undergoes oxidation and photolysis reactions.

Uniqueness: cis-DL-Pinonic acid is unique due to its specific structural configuration and its role as a key intermediate in the oxidation of α-pinene. Its ability to undergo Norrish type II isomerization and form limononic acid distinguishes it from other similar compounds .

Biological Activity

cis-DL-Pinonic acid, a bicyclic monoterpene derivative, is primarily known for its role as an oxidation product of α-pinene. This compound has garnered attention in various fields, including environmental chemistry and pharmacology, due to its biological activities and potential applications. This article explores the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant case studies.

This compound is characterized by its unique molecular structure, which contributes to its reactivity and interactions in biological systems. The compound can undergo various transformations, including isomerization and oxidation, under different environmental conditions.

- Molecular Formula : C10H16O2

- Molecular Weight : 168.24 g/mol

- Functional Groups : Carboxylic acid and ketone

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating the antibacterial effects of various terpenes, this compound demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Pseudomonas aeruginosa | 500 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory pathways, potentially through the inhibition of NF-κB signaling.

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro assays have demonstrated that it scavenges free radicals effectively, contributing to its protective effects against cellular damage.

Case Studies

-

In Vitro Study on Antimicrobial Activity

A study published in the Journal of Essential Oil Research assessed the antimicrobial efficacy of various monoterpenes, including this compound. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in natural preservatives and therapeutic agents. -

Inflammation Model

In a controlled laboratory setting, this compound was administered to murine macrophages exposed to LPS. The findings indicated a dose-dependent reduction in inflammatory markers, reinforcing its potential as an anti-inflammatory agent. -

Oxidative Stress Reduction

An experimental setup involving human cell lines treated with oxidative agents showed that this compound significantly mitigated oxidative stress markers compared to untreated controls. This study underscores its role as a natural antioxidant.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Cytokine Modulation : It may inhibit signaling pathways associated with inflammation (e.g., NF-κB), thereby reducing cytokine production.

- Radical Scavenging : The presence of hydroxyl groups contributes to its ability to neutralize free radicals.

Properties

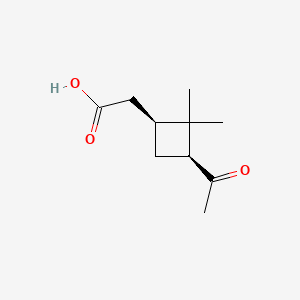

IUPAC Name |

2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZDUQQDBXJXLQ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1C[C@H](C1(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17879-35-5, 61826-55-9 | |

| Record name | cis-DL-Pinonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-Pinonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.